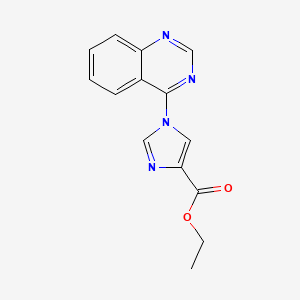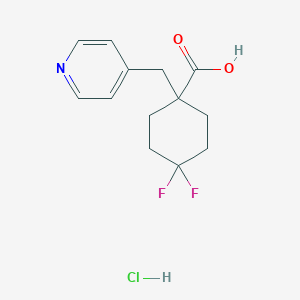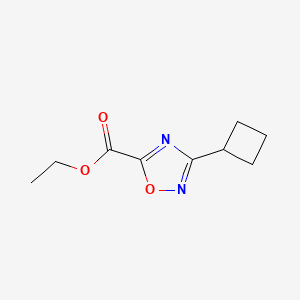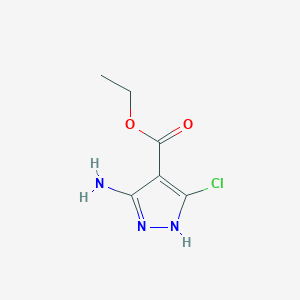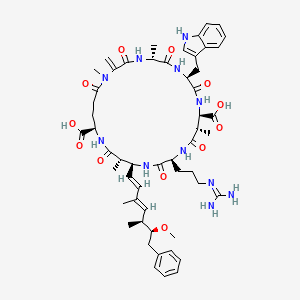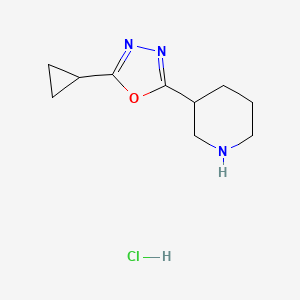
3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride
Overview
Description
The compound "3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride" is a derivative of 1,3,4-oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. This class of compounds has been extensively studied due to their potential pharmacological properties, including their role as drug candidates for various diseases such as Alzheimer’s disease .
Synthesis Analysis
The synthesis of related 1,3,4-oxadiazole derivatives often involves multi-step reactions starting from basic building blocks like chlorobenzenesulfonyl chloride and ethyl piperidin-3-carboxylate, leading to intermediates such as 5-substituted-1,3,4-oxadiazol-2-thiols. These intermediates are then reacted with various electrophiles to yield the target compounds . In another study, the synthesis of 5-(chloromethyl)-3-(4H-chromen-3-yl)-1,2,4-oxadiazole derivatives was achieved by reacting with different amines, including piperidine, to produce the corresponding piperidinyl-methyl-oxadiazole compounds .
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives is characterized by spectroscopic techniques such as EI-MS, IR, 1H-NMR, and 13C-NMR . X-ray crystallography has also been used to confirm the structures of related piperidine-containing compounds . These techniques provide detailed information about the arrangement of atoms within the molecule and the presence of functional groups.
Chemical Reactions Analysis
1,3,4-Oxadiazole derivatives can undergo various chemical reactions, including the Boulton–Katritzky rearrangement, which can lead to the formation of planar pyrazolines and pyrazoles under certain conditions . The reactivity of these compounds can be influenced by the presence of substituents on the oxadiazole ring and the reaction conditions, such as temperature and solvent .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their molecular structure. These compounds have been found to exhibit significant biological activities, including enzyme inhibition and antimicrobial effects . The presence of a piperidine ring in the structure can enhance the cytotoxicity of these compounds against various cell lines . Additionally, the physicochemical constants of the aryl rings in these molecules have been correlated with their cytotoxicity .
Scientific Research Applications
Therapeutic Potential of 1,3,4-Oxadiazole Derivatives
The 1,3,4-oxadiazole core, a five-membered aromatic ring, plays a significant role in the development of various therapeutic agents. Its unique structural feature allows effective binding with different enzymes and receptors in biological systems, eliciting a wide range of bioactivities. The derivatives of 1,3,4-oxadiazole have shown promise in the treatment of numerous ailments, including anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal applications. This broad therapeutic potential underscores the importance of 1,3,4-oxadiazole derivatives in medicinal chemistry and their contribution to drug development (Verma et al., 2019).
Synthetic Routes and Metal-Ion Sensing Applications
1,3,4-Oxadiazole scaffolds are pivotal in various fields, including pharmacology, polymers, material science, and organic electronics. The ease of synthesis and the possibility of linking π-conjugated groups make these molecules ideal starting points for the development of fluorescent frameworks, particularly in chemosensors. Their high photoluminescent quantum yield, excellent thermal and chemical stability, and potential coordination sites (N and O donor atoms) render them prominent choices for metal-ions sensors, showcasing their versatility beyond pharmaceutical applications (Sharma et al., 2022).
Antitubercular Activity
Specific derivatives of 1,3,4-oxadiazole have been evaluated for their antitubercular activity against various strains of mycobacteria. Compounds such as 2-isonicotinoylhydrazinecarboxamide and its derivatives demonstrated in vitro efficacy comparable to established antitubercular drugs, with significant activity even against isoniazid-resistant non-tuberculous mycobacteria. This highlights the potential of 1,3,4-oxadiazole derivatives in contributing to the development of new leads for antitubercular compounds, addressing the pressing need for novel treatments in the face of emerging drug resistance (Asif, 2014).
Safety and Hazards
The compound has been classified as an Eye Irritant (Category 2) and Skin Irritant (Category 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The precautionary statements include avoiding contact with skin and eyes, and washing thoroughly after handling .
Mechanism of Action
Target of Action
Oxadiazole derivatives have been reported to act as anti-angiogenic pharmacophores , suggesting that this compound may also target angiogenesis-related proteins or pathways.
Mode of Action
Oxadiazole derivatives are known to interact with their targets through various mechanisms, including inhibition, activation, or modulation . The specific interaction of this compound with its target would depend on the nature of the target protein or pathway.
Biochemical Pathways
Given that oxadiazole derivatives can act as anti-angiogenic pharmacophores , it is possible that this compound may affect pathways related to angiogenesis, such as the VEGF signaling pathway.
Result of Action
Given its potential role as an anti-angiogenic pharmacophore , it may inhibit the formation of new blood vessels, thereby affecting the growth and proliferation of cells.
properties
IUPAC Name |
2-cyclopropyl-5-piperidin-3-yl-1,3,4-oxadiazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.ClH/c1-2-8(6-11-5-1)10-13-12-9(14-10)7-3-4-7;/h7-8,11H,1-6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSJVJEIWMKVJBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NN=C(O2)C3CC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1402232-87-4 | |
| Record name | Piperidine, 3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1402232-87-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



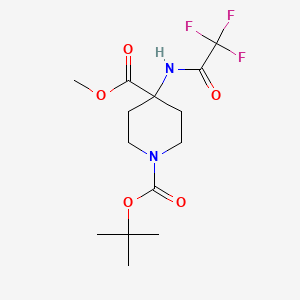

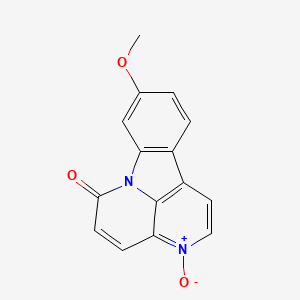
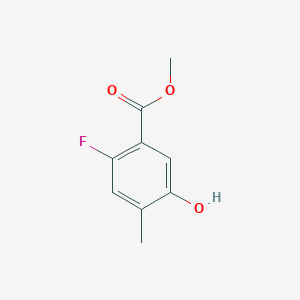
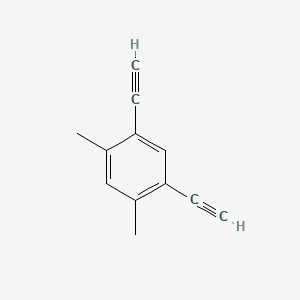
![4,4-Difluoro-1-[(4-fluorophenyl)methyl]cyclohexan-1-amine hydrochloride](/img/structure/B3027758.png)
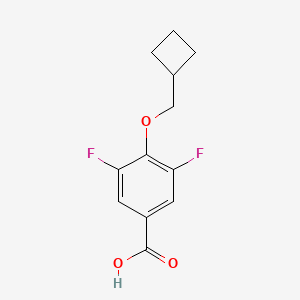
![Ethyl 5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a][1,3]diazepine-3-carboxylate](/img/structure/B3027760.png)
